5-FURAN-2-YL-1H-INDAZOLE

Description

The exact mass of the compound 5-(furan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-FURAN-2-YL-1H-INDAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FURAN-2-YL-1H-INDAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

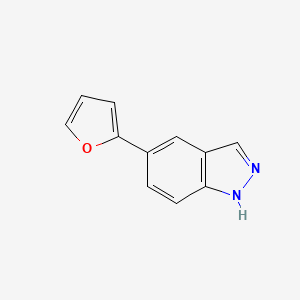

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMFLSORFDHFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693053 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-43-5 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Furan-2-yl-1H-indazole for Researchers and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, and analgesic properties. The functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on the synthesis of a specific, high-value derivative, 5-furan-2-yl-1H-indazole, a compound of significant interest for the development of novel therapeutic agents. Our primary focus will be on the most robust and widely adopted synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the formation of carbon-carbon bonds, offering a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of 5-furan-2-yl-1H-indazole. The core of this transformation involves the coupling of a 5-halo-1H-indazole, typically 5-bromo-1H-indazole, with 2-furylboronic acid in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The selection of reagents and conditions for the Suzuki-Miyaura coupling is critical for achieving high yields and purity.

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. For the coupling of heteroaryl halides, catalysts that are both electron-rich and sterically hindered often provide the best results. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is a highly effective and commonly used catalyst for this type of transformation, demonstrating excellent yields in relatively short reaction times.[1] The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. Potassium carbonate is a cost-effective and efficient choice for this reaction.[1]

-

Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an ethereal solvent like dimethoxyethane (DME) or 1,4-dioxane with water is often used to facilitate the dissolution of the carbonate base and the boronic acid.[1][3]

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80°C is often sufficient to drive the reaction to completion within a few hours.[1]

Reaction Mechanism: The Catalytic Cycle

The synthesis of 5-furan-2-yl-1H-indazole via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-1H-indazole, forming a Pd(II) intermediate.

-

Transmetalation: The 2-furylboronic acid, activated by the base, transfers the furan group to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired product, 5-furan-2-yl-1H-indazole, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle for the Synthesis of 5-Furan-2-yl-1H-indazole

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Experimental Protocol: A Self-Validating System

This detailed protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions of 5-bromoindazoles.[1][4]

Materials and Reagents:

-

5-Bromo-1H-indazole

-

2-Furylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 equiv), 2-furylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) and deionized water (typically a 4:1 to 5:1 ratio of DME to water). Add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst (typically 0.05 to 0.10 equiv).

-

Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-furan-2-yl-1H-indazole.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Presentation: Expected Outcomes

The Suzuki-Miyaura coupling is a high-yielding reaction. Based on similar transformations reported in the literature, the expected yield for the synthesis of 5-furan-2-yl-1H-indazole should be in the range of 70-95%.[1]

| Parameter | Recommended Condition | Expected Outcome |

| Catalyst | [Pd(dppf)Cl₂] | High catalytic activity, good yields |

| Base | K₂CO₃ | Efficient activation of boronic acid |

| Solvent | DME/Water | Good solubility for all reagents |

| Temperature | 80 °C | Reasonable reaction rate |

| Reaction Time | 2-4 hours | Typically sufficient for completion |

| Yield | - | 70-95% |

Alternative Synthetic Strategies: A Brief Overview

While the Suzuki-Miyaura coupling is the most direct and reliable method, other modern synthetic strategies could potentially be adapted for the synthesis of 5-furan-2-yl-1H-indazole. These are presented here for consideration in specialized applications or for the exploration of novel synthetic routes.

C-H Activation/Functionalization

Direct C-H activation of the indazole ring at the 5-position followed by coupling with a furan derivative is a conceptually elegant and atom-economical approach. Transition-metal catalysis, particularly with rhodium or cobalt, has been employed for the C-H functionalization of indazoles.[5][6] However, achieving regioselectivity at the C5 position can be challenging and may require a directing group. Further research would be needed to develop a specific protocol for the C5-furanylation of indazole via this method.

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the pyrazole core of the indazole system.[7] A potential, albeit more complex, retrosynthetic approach could involve the construction of the indazole ring with the furan moiety already appended to one of the precursors. For instance, a cycloaddition between a substituted aryne and a diazo compound bearing a furan group could be envisioned. This would represent a more convergent but likely more challenging synthetic design.

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of 5-furan-2-yl-1H-indazole is most effectively and reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild conditions, and a straightforward experimental procedure, making it highly suitable for both academic research and industrial drug development. The detailed protocol provided in this guide, grounded in established literature, offers a self-validating system for the successful synthesis of this important heterocyclic compound. While alternative methods such as C-H activation and cycloaddition reactions present intriguing possibilities for future exploration, the Suzuki-Miyaura coupling remains the gold standard for this particular transformation.

References

-

Hunnel, J. R., & Ellman, J. A. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 490–498. [Link]

-

Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]

-

Hunnel, J. R., & Ellman, J. A. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 490–498. [Link]

-

Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]

-

Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]

-

Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

-

Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Lee, C.-F., Liu, Y.-C., & Badsara, S. S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5675–5686. [Link]

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Dalmás, M., Cella, R., & Stefani, H. A. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 214–219. [Link]

-

Al-Masum, M., & Al-Ahmari, A. M. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Journal of Chemistry, 2014, 1–6. [Link]

-

Amarasekara, A. S., Edigin, O., & Hernandez, W. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Letters in Organic Chemistry, 4(5), 306–308. [Link]

-

Li, J., Wang, D., & Zhang, Y. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(12), 20436–20448. [Link]

-

Rios, R., & Vesely, J. (2012). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 77(21), 9879–9884. [Link]

-

Wang, C., Li, X., & Zhu, J. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(36), 10142–10144. [Link]

-

Moody, C. J., & Roff, G. J. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 669. [Link]

-

Kumar, A., Singh, A., & Kumar, V. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole synthesis [organic-chemistry.org]

Physicochemical properties of 5-FURAN-2-YL-1H-INDAZOLE (solubility, pKa, logP)

An In-Depth Technical Guide to the Physicochemical Properties of 5-FURAN-2-YL-1H-INDAZOLE

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique bicyclic arrangement, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The derivatization of this core with other heterocyclic systems, such as furan, introduces novel structural and electronic features that can modulate pharmacological activity.[3] This guide focuses on a specific derivative, 5-FURAN-2-YL-1H-INDAZOLE, a molecule of interest for researchers and drug development professionals.[4]

Understanding the fundamental physicochemical properties of a compound is a cornerstone of successful drug discovery. These properties—namely solubility, pKa, and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document provides a comprehensive analysis of the available data for 5-FURAN-2-YL-1H-INDAZOLE, blending computational predictions with established experimental methodologies to offer a practical guide for its application in research and development.

Core Physicochemical Profile

While extensive experimental data for 5-FURAN-2-YL-1H-INDAZOLE is not yet publicly available, computational models provide valuable initial estimates for its key physicochemical parameters. These predictions serve as a critical starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₈N₂O | ChemicalBook[5], PubChemLite[6] |

| Molecular Weight | 184.19 g/mol | ChemicalBook[5] |

| pKa | 13.81 ± 0.40 | ChemicalBook[5] |

| XlogP | 2.3 | PubChemLite[6] |

| Boiling Point | 381.0 ± 17.0 °C | ChemicalBook[5] |

| Density | 1.286 ± 0.06 g/cm³ | ChemicalBook[5] |

Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility can lead to low and variable oral bioavailability, posing significant challenges for formulation and clinical efficacy. For laboratory research, solubility dictates the choice of solvents and the design of in vitro assays.

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: Currently, there is no published experimental solubility data for 5-FURAN-2-YL-1H-INDAZOLE.[7] The molecule's structure, featuring two heterocyclic aromatic rings, suggests it is likely to have low aqueous solubility. The planar, rigid system with limited hydrogen bond donors (one N-H group) and acceptors (one furan oxygen, two pyrazole nitrogens) contributes to a stable crystal lattice, which can be challenging to disrupt with water molecules. For a related isomer, 3-(furan-2-yl)-1H-indazole, pH-dependent solubility has been reported as 200 mg/L at pH 4 and 71 mg/L at pH 7, indicating that solubility may be influenced by the compound's ionization state.[8]

Experimental Protocol: Kinetic Solubility Assessment

The kinetic solubility assay is a high-throughput method used early in drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often reflects the conditions in the gut.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-FURAN-2-YL-1H-INDAZOLE in 100% dimethyl sulfoxide (DMSO), typically at 10 mM.

-

Aqueous Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid dilution causes the compound to precipitate out of solution.

-

Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the formation of a saturated solution in equilibrium with the precipitate.

-

Separation: The precipitated solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for Kinetic Solubility Assay.

pKa (Ionization Constant)

Significance in Drug Development: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[9] This property profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10] For instance, the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. Understanding the pKa is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4).

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: The predicted pKa for 5-FURAN-2-YL-1H-INDAZOLE is approximately 13.81.[5] This value corresponds to the deprotonation of the N-H proton on the pyrazole ring, making the compound a very weak acid. This high pKa indicates that the molecule will be predominantly in its neutral form at all physiologically relevant pH values. Consequently, its solubility and permeability will not be significantly modulated by pH changes within the body. The lack of a basic pKa suggests that it will not become protonated and charged in the acidic environment of the stomach.

Computational and Experimental Approaches to pKa

The prediction of pKa values often involves quantum mechanical calculations combined with machine learning models.[10][11] These methods analyze the electronic structure and stability of the protonated and deprotonated species in solution. While computationally derived values are highly useful for initial screening, experimental verification is essential for lead optimization.

Experimental Protocol: Potentiometric Titration

-

Solubilization: Dissolve an accurately weighed amount of 5-FURAN-2-YL-1H-INDAZOLE in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic pKa. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where half of the compound has been neutralized.

Caption: Acidic dissociation of the indazole N-H proton.

Lipophilicity (logP)

Significance in Drug Development: Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (logP). It is a key parameter in the widely used Lipinski's Rule of 5 for predicting drug-likeness.[12] LogP influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal logP range (typically 1-3) is often sought to balance solubility and permeability for good oral absorption.

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: The predicted XlogP for 5-FURAN-2-YL-1H-INDAZOLE is 2.3.[6] This value falls within the desirable range for oral drug candidates, suggesting a favorable balance between aqueous solubility and membrane permeability. A logP of 2.3 indicates that the compound is approximately 200 times more soluble in an organic solvent (like n-octanol) than in water. This level of lipophilicity is consistent with its potential to cross cellular membranes via passive diffusion.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH). The two phases are pre-saturated with each other by vigorous mixing followed by separation.

-

Compound Addition: A known amount of 5-FURAN-2-YL-1H-INDAZOLE is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set time to allow the compound to partition and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Shake-Flask method for logP determination.

Conclusion

5-FURAN-2-YL-1H-INDAZOLE presents a physicochemical profile, based on computational predictions, that is favorable for a drug discovery starting point. Its predicted lipophilicity (XlogP ≈ 2.3) is well-positioned for oral absorption, and its very weak acidity (predicted pKa ≈ 13.8) ensures it remains in a neutral, membrane-permeable state across the physiological pH range. The primary anticipated challenge is its likely low aqueous solubility, a common feature of rigid, aromatic molecules.

For researchers and drug development professionals, the immediate next step is the experimental validation of these predicted properties. Accurate measurements of solubility, pKa, and logP are essential for building robust structure-activity relationships (SAR) and for guiding the optimization of this promising scaffold into viable clinical candidates. The methodologies outlined in this guide provide a clear framework for obtaining this critical data.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-FURAN-2-YL-1H-INDAZOLE | 885272-43-5 [amp.chemicalbook.com]

- 6. PubChemLite - 5-(furan-2-yl)-1h-indazole (C11H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. bio-fount.com [bio-fount.com]

- 8. chembk.com [chembk.com]

- 9. routledge.com [routledge.com]

- 10. optibrium.com [optibrium.com]

- 11. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-FURAN-2-YL-1H-INDAZOLE

Abstract

This technical guide provides a comprehensive analysis of the structural and geometric properties of 5-furan-2-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document synthesizes information from analogous compounds, spectroscopic data, and established synthetic methodologies to present a robust predictive model of its molecular architecture. We will explore a probable synthetic route, detail expected spectroscopic signatures, and, through expert analysis of related crystal structures, predict the molecular geometry, intermolecular interactions, and crystal packing of 5-furan-2-yl-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular scaffold.

Introduction: The Significance of the Furan-Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for versatile substitution and interaction with various biological targets.[4][5] When combined with a furan moiety, another key heterocycle known for its diverse biological activities, the resulting 5-furan-2-yl-1H-indazole presents a molecule with significant potential in drug discovery, particularly in the fields of oncology and neurology.[1] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its behavior in biological systems and for the rational design of new, more potent derivatives.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and characterization. For 5-furan-2-yl-1H-indazole, a highly efficient and widely applicable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a plausible and efficient pathway for the synthesis of 5-furan-2-yl-1H-indazole.

Step 1: Preparation of Reactants

-

5-Bromo-1H-indazole: This starting material is commercially available or can be synthesized from 4-bromo-2-methylaniline.

-

2-Furanboronic acid: This is a commercially available reagent.

-

Palladium Catalyst: A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.

-

Solvent: A mixture of toluene and ethanol, or dioxane and water, is a suitable solvent system.

Step 2: Reaction Setup

-

To a flame-dried Schlenk flask, add 5-bromo-1H-indazole (1 equivalent), 2-furanboronic acid (1.2-1.5 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system, followed by the aqueous base (2 equivalents).

Step 3: Reaction Execution and Work-up

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-furan-2-yl-1H-indazole as a solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 5-furan-2-yl-1H-indazole.

Spectroscopic Characterization

The identity and purity of the synthesized 5-furan-2-yl-1H-indazole would be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | The spectrum would show characteristic signals for the indazole and furan protons. The indazole protons would appear as doublets and a singlet in the aromatic region (approx. 7.5-8.5 ppm). The furan protons would exhibit signals in the range of 6.5-7.7 ppm. A broad singlet for the N-H proton of the indazole ring would be observed at a downfield shift (above 10 ppm). |

| ¹³C NMR | The spectrum would display signals for all 11 carbon atoms. The carbons of the indazole ring would resonate in the range of 110-140 ppm, while the furan carbons would appear between 105-145 ppm. |

| Mass Spec (HRMS) | The high-resolution mass spectrum would show the molecular ion peak corresponding to the exact mass of C₁₁H₈N₂O (m/z 184.0637).[10] |

| Infrared (IR) | The IR spectrum would feature a characteristic N-H stretching vibration around 3100-3300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region. |

Predicted Molecular Geometry and Crystal Structure

In the absence of a dedicated crystal structure for 5-furan-2-yl-1H-indazole, we can infer its geometric properties by analyzing a closely related molecule, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, for which crystallographic data is available.[11]

Molecular Geometry

The molecular structure of 5-furan-2-yl-1H-indazole consists of a planar indazole ring system directly linked to a furan ring.

Diagram of the Molecular Structure

Caption: Molecular structure of 5-furan-2-yl-1H-indazole.

Based on the analysis of analogous structures, the following geometric parameters are predicted:

| Geometric Parameter | Predicted Value/Observation | Justification from Analogous Structures |

| Indazole Ring Planarity | The indazole ring system is expected to be approximately planar. | In 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the indazole ring system is nearly planar, with maximum deviations of 0.0037 Å and -0.0198 Å.[11] |

| Furan Ring Planarity | The furan ring will also be planar. | The furan ring is an aromatic heterocycle and is inherently planar. |

| Dihedral Angle | A significant dihedral angle is expected between the mean planes of the indazole and furan rings. This angle is likely to be in the range of 60-80 degrees. | The analogous structure shows dihedral angles of 80.10° and 65.97° between the indazole and furan rings in its two crystallographically independent molecules.[11] This twist is due to steric hindrance between the ortho protons of the two rings. |

| Bond Lengths and Angles | Bond lengths and angles are predicted to be within the normal ranges for sp² hybridized carbons and nitrogens in aromatic systems. | The bond lengths and angles in 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone are reported to be within normal ranges.[11] |

Intermolecular Interactions and Crystal Packing

The solid-state packing of 5-furan-2-yl-1H-indazole will be governed by a combination of intermolecular forces.

-

Hydrogen Bonding: The presence of the N-H group in the indazole ring is a strong hydrogen bond donor. It is highly probable that the crystal structure will feature intermolecular N-H···N hydrogen bonds, leading to the formation of dimers or chains. In the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, C-H···N and C-H···O hydrogen bonds are observed, forming sheets.[11]

-

π-π Stacking: The planar aromatic systems of both the indazole and furan rings are conducive to π-π stacking interactions. These interactions, where the rings stack on top of each other in a parallel or offset fashion, will play a significant role in the overall crystal packing. In the analog, π-π interactions are present between neighboring furan and indazole rings with a centroid-centroid distance of 3.8708 Å.[11]

-

C-H···π Interactions: Weak hydrogen bonds involving the C-H bonds of both rings and the π-systems of adjacent molecules are also expected to contribute to the stability of the crystal lattice.[11]

Diagram of Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While awaiting a definitive single-crystal X-ray analysis of 5-furan-2-yl-1H-indazole, this technical guide provides a scientifically grounded and comprehensive overview of its structural and geometric characteristics. Through a plausible synthetic protocol, predicted spectroscopic data, and a detailed predictive analysis based on a closely related crystal structure, we have constructed a robust model of this important molecule. The indazole and furan rings are expected to be individually planar, with a significant dihedral angle between them. The crystal packing is likely to be dominated by a network of N-H···N hydrogen bonds and π-π stacking interactions. These insights are crucial for the continued development of furan-indazole derivatives as promising candidates in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0243993). Retrieved from [Link]

-

DergiPark. (n.d.). piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3 -. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(furan-2-yl)-1h-indazole (C11H8N2O). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. Retrieved from [Link]

-

PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). The chiral structure of 1H-indazoles in the solid state: A crystallographic, vibrational circular dichroism and computational study. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Retrieved from [Link]

-

PubMed. (2020). Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 5-(furan-2-yl)-1h-indazole (C11H8N2O) [pubchemlite.lcsb.uni.lu]

- 11. 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 5-FURAN-2-YL-1H-INDAZOLE

Abstract

In the landscape of modern pharmaceutical research, computational chemistry is an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] This in-silico approach allows for the rapid screening of chemical libraries, optimization of lead compounds, and prediction of molecular interactions, saving significant time and resources.[1] Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in drug development.[1] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[1] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on 5-furan-2-yl-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry.[2] This document will detail the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.

Introduction: The Significance of 5-furan-2-yl-1H-indazole and the Role of Quantum Chemistry

5-furan-2-yl-1H-indazole is a heterocyclic compound featuring a furan ring linked to an indazole scaffold.[2] Indazole derivatives are of significant interest in medicinal chemistry, having shown a wide range of biological activities. The unique structural combination in 5-furan-2-yl-1H-indazole makes it a compelling candidate for drug discovery, particularly in oncology and neurology.[2]

Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of this molecule at an electronic level.[3][4] These methods can predict molecular geometries, vibrational frequencies, and electronic properties that are crucial for understanding drug-receptor interactions.[3][4] For instance, understanding the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) can provide invaluable insights into its reactivity and potential binding modes with biological targets.[5][6]

This guide will delineate a robust computational protocol for characterizing 5-furan-2-yl-1H-indazole using Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance between accuracy and computational cost.[7][8][9]

Theoretical and Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules often lies in Density Functional Theory (DFT).[1][9][10] DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems.[7]

Level of Theory: The B3LYP/6-311++G(d,p) Model

For the calculations outlined in this guide, the recommended level of theory is B3LYP/6-311++G(d,p) . This choice is rationalized as follows:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional: This is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.[11] It is one of the most widely used functionals for organic molecules due to its proven accuracy in predicting geometries and energies.[12]

-

6-311++G(d,p) basis set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.[13]

-

6-311G: Indicates that core electrons are described by a single contracted Gaussian function, while valence electrons are described by three functions (one contracted and two individual).

-

++G: Adds diffuse functions to both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs of electrons.

-

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and anisotropic electron distributions.[14]

-

This combination of functional and basis set has been shown to provide reliable results for a wide range of organic molecules.[11][15]

Computational Software

A variety of software packages can perform these calculations, with Gaussian being one of the most widely used in the scientific community.[16][17][18] GaussView can be used as a graphical interface for building the molecule and visualizing the results.[19][20][21][22] Open-source alternatives like ORCA and PySCF are also excellent choices.[23]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Division of Chemical Physics [chemphys.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. assets.website-files.com [assets.website-files.com]

- 18. docs-ksc.gitbook.io [docs-ksc.gitbook.io]

- 19. gaussian.com [gaussian.com]

- 20. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 21. users.df.uba.ar [users.df.uba.ar]

- 22. youtube.com [youtube.com]

- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Furan-2-yl-1H-indazole

Foreword: Proactive Stability Assessment in Modern Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It dictates not only the shelf-life and storage conditions but also influences formulation strategies, manufacturing processes, and ultimately, patient safety.[1] The molecule 5-furan-2-yl-1H-indazole, a heterocyclic compound featuring a fused furan and indazole scaffold, represents a class of structures with significant potential in medicinal chemistry, particularly in oncology and neurology.[2][3] As such, a rigorous and early understanding of its thermal stability and degradation pathways is not merely a regulatory requirement but a fundamental component of a science-driven development program.

This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 5-furan-2-yl-1H-indazole. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure that the data generated is robust, reliable, and suitable for regulatory submissions.[4][5][6]

Part 1: Foundational Thermal Analysis

Before subjecting the molecule to aggressive forced degradation conditions, it is crucial to understand its fundamental thermal properties. This initial phase provides a baseline of the molecule's intrinsic stability and helps in designing the stress testing experiments.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is indispensable for determining the temperature at which the compound begins to decompose. For 5-furan-2-yl-1H-indazole, this data will reveal the upper-temperature limit for handling and storage and can indicate the presence of solvates or hydrates if mass loss occurs at lower temperatures. A sharp, single-stage decomposition at a high temperature generally suggests a stable, anhydrous compound.[8]

Experimental Protocol: TGA of 5-Furan-2-yl-1H-indazole

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-furan-2-yl-1H-indazole into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation during the initial analysis.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][10] It is a powerful tool for identifying melting points, phase transitions, and polymorphic forms, all of which are critical for understanding the solid-state stability of a drug substance. For 5-furan-2-yl-1H-indazole, a sharp endothermic peak will indicate its melting point. The presence of multiple thermal events before melting could suggest polymorphism, which has significant implications for solubility and bioavailability.

Experimental Protocol: DSC of 5-Furan-2-yl-1H-indazole

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Heating Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature to a point well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram for thermal events. The peak of the endotherm corresponds to the melting point (Tm), and the area under the peak corresponds to the heat of fusion (ΔHf).

Part 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of understanding how a drug substance will behave under various environmental challenges.[1][11] These studies are intentionally designed to accelerate degradation to produce the likely degradation products that could form under normal storage conditions over time. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify and characterize the degradants.[12]

Rationale and Experimental Design

The design of these studies is guided by ICH Q1A(R2), which recommends exposing the drug substance to stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.[4][13] A stability-indicating analytical method, typically HPLC, must be developed in parallel to resolve the parent drug from all process impurities and degradation products.[14]

Mandatory Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

For each condition, a control sample (API in the same solvent, stored at 5°C in the dark) must be run in parallel.

Protocol 2.2.1: Acid and Base Hydrolysis

-

Rationale: To evaluate the susceptibility of the molecule to hydrolysis across a range of pH values.[13] Ester, amide, or imine functionalities are particularly susceptible. The indazole and furan rings may also exhibit pH-dependent stability.

-

Procedure:

-

Prepare a solution of 5-furan-2-yl-1H-indazole (e.g., 1 mg/mL) in a suitable organic solvent/water mixture.

-

Acid Stress: Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

Base Stress: In a separate vial, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Incubate the samples at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize the aliquots immediately (base for the acid sample, acid for the base sample) before HPLC analysis to prevent further degradation.

-

If no degradation is observed, stronger conditions (e.g., 1 N acid/base, higher temperature) may be required.[11]

-

Protocol 2.2.2: Oxidative Degradation

-

Rationale: To assess the molecule's sensitivity to oxidation.[15] Electron-rich moieties like the furan ring and the indazole nitrogen can be susceptible to oxidative attack.

-

Procedure:

-

Prepare a 1 mg/mL solution of the API.

-

Add a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.[16]

-

Store the solution at room temperature, protected from light.

-

Analyze aliquots at various time points (e.g., 2, 8, 24 hours).

-

Protocol 2.2.3: Thermal Degradation

-

Rationale: To evaluate the stability of the solid-form API at elevated temperatures, often combined with humidity, to simulate harsh storage conditions.

-

Procedure:

-

Place a thin layer of solid 5-furan-2-yl-1H-indazole in a vial.

-

Store the vial in a stability chamber at an elevated temperature (e.g., 80 °C) and, in a separate experiment, at 60 °C / 75% Relative Humidity (RH).

-

Analyze the solid at set time points (e.g., 1, 3, 7 days) by dissolving it in a suitable solvent for HPLC analysis.

-

Protocol 2.2.4: Photolytic Degradation

-

Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and handling. This is a mandatory part of stress testing under ICH Q1B.[4][6]

-

Procedure:

-

Expose the solid API and a solution of the API to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV-A light.

-

A control sample should be wrapped in aluminum foil to shield it from light and stored under the same conditions.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation: Summary of Forced Degradation

All quantitative data should be summarized in a clear, tabular format.

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradants | Mass Balance (%) |

| Control | 48 hrs / 5°C | 99.9 | <0.1 | 0 | 100.0 |

| 0.1 N HCl | 24 hrs / 60°C | 91.2 | 8.8 | 2 | 99.5 |

| 0.1 N NaOH | 8 hrs / 60°C | 85.5 | 14.5 | 3 | 99.2 |

| 3% H2O2 | 24 hrs / RT | 95.1 | 4.9 | 1 | 99.8 |

| Thermal (Solid) | 7 days / 80°C | 99.5 | 0.5 | 1 | 100.1 |

| Photolytic (Solution) | ICH Q1B | 93.8 | 6.2 | 2 | 99.6 |

| Note: Data presented is hypothetical for illustrative purposes. |

Part 3: Analytical Strategy and Degradation Pathway Elucidation

A robust analytical strategy is essential to separate, quantify, and identify the degradation products.

Development of a Stability-Indicating HPLC Method

Expertise & Rationale: A stability-indicating method (SIM) is a validated analytical procedure that can resolve the API from its degradation products and process impurities, ensuring accurate quantification of the API's purity over time.[14] Peak purity analysis using a Photodiode Array (PDA) detector is crucial to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

General HPLC Method Parameters (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and PDA for peak purity.

-

Column Temperature: 30 °C

Structural Elucidation with LC-MS/MS

Expertise & Rationale: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary tool for identifying unknown degradation products.[17][18] By determining the accurate mass of the degradant, a molecular formula can be proposed. Fragmentation patterns (MS/MS) provide structural information that helps to pinpoint the site of modification on the parent molecule.

Mandatory Visualization: Degradation Pathway Analysis

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. quercus.be [quercus.be]

- 10. researchgate.net [researchgate.net]

- 11. asianjpr.com [asianjpr.com]

- 12. pharmtech.com [pharmtech.com]

- 13. snscourseware.org [snscourseware.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

- 16. ijrpp.com [ijrpp.com]

- 17. benchchem.com [benchchem.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Tautomerism and isomeric forms of 5-FURAN-2-YL-1H-INDAZOLE

An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 5-FURAN-2-YL-1H-INDAZOLE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The inherent phenomenon of annular tautomerism in the indazole ring system presents both a challenge and an opportunity in drug design and development.[2] This guide provides a detailed examination of the tautomeric and isomeric landscape of 5-furan-2-yl-1H-indazole, a molecule of significant interest for its potential applications in oncology and neurology.[3] We will dissect the structural nuances of its primary tautomeric forms, the 1H- and 2H-indazoles, and provide a framework for their unambiguous characterization. This document synthesizes established theoretical principles with practical, field-proven experimental protocols, offering a comprehensive resource for professionals engaged in the synthesis, characterization, and application of substituted indazoles.

The Principle of Annular Tautomerism in the Indazole Scaffold

Indazole, a ten-π electron aromatic heterocyclic system, exhibits prototropic tautomerism, a process involving the relocation of a proton.[4][5] This phenomenon, specifically annular tautomerism in heterocyclic systems, results in the existence of two primary, interconvertible isomers: the 1H-indazole and the 2H-indazole.[6][7]

-

1H-Indazole: This form features a benzenoid structure, with the mobile proton residing on the N1 nitrogen atom.

-

2H-Indazole: This isomer possesses a quinonoid-like structure, with the proton located on the N2 nitrogen.

Due to the difference in energy between these forms, the 1H-tautomer is generally the thermodynamically more stable and, therefore, the predominant form in gas-phase, solution, and solid states for most substituted indazoles.[2][4][8][9] Theoretical calculations for the parent indazole molecule estimate the 1H tautomer to be more stable by approximately 3.6 to 5.3 kcal/mol.[10] However, it is crucial to recognize that the position of this equilibrium can be influenced by factors such as the electronic nature of substituents, solvent polarity, and solid-state packing forces, occasionally favoring the 2H form.[11][12]

For 5-furan-2-yl-1H-indazole, the specific electronic contributions of the furan substituent at the C5 position must be considered. The equilibrium between its 1H and 2H tautomers dictates its physicochemical properties, receptor binding interactions, and metabolic stability, making its precise characterization a non-negotiable aspect of drug development.

Caption: Annular tautomeric equilibrium of 5-furan-2-yl-indazole.

A Multi-Pronged Approach to Tautomer Characterization

Caption: Integrated workflow for tautomer and isomer identification.

Spectroscopic Elucidation in Solution

Spectroscopic methods are the frontline tools for probing tautomeric equilibria in solution. The choice of solvent is critical, as it can influence the position of the equilibrium. Therefore, it is recommended to perform analyses in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers in solution.[4] Key diagnostic signals in ¹H and ¹³C NMR spectra allow for confident structural assignment.

Table 1: Predicted Diagnostic NMR Shifts for Tautomers of 5-furan-2-yl-indazole

| Nucleus | Tautomer | Predicted Chemical Shift (δ, ppm) | Rationale & Key Differences |

| ¹H | 1H-Indazole | ~8.1 | The H-3 proton is moderately shielded.[8] |

| 2H-Indazole | >8.4 | The H-3 proton is significantly deshielded in the 2H isomer due to the adjacent C=N bond and altered ring electronics.[8] | |

| 1H-Indazole | ~13.4 (broad) | A characteristic broad singlet for the N-H proton is a hallmark of the 1H tautomer.[8] | |

| 2H-Indazole | Absent | The N-H proton is absent in the 2H tautomer (unless proton exchange is occurring). | |

| ¹³C | 1H-Indazole | ~135 | Chemical shift for C7a (bridgehead carbon). |

| 2H-Indazole | ~145-150 | C7a is typically deshielded in the 2H isomer compared to the 1H form.[13][14] | |

| 1H-Indazole | ~120 | Chemical shift for C3. | |

| 2H-Indazole | ~128-132 | C3 is often deshielded in the 2H tautomer.[13][14] |

Protocol 1: High-Resolution NMR Analysis

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg) in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in high-quality NMR tubes.

-

¹H NMR Acquisition:

-

Utilize a high-resolution spectrometer (≥400 MHz).

-

Acquire a standard 1D ¹H spectrum with a spectral width of at least 0-16 ppm to ensure observation of the potentially broad N-H proton.

-

Obtain a sufficient number of scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to aid in assigning carbon types.

-

-

2D NMR Acquisition (for unambiguous assignment):

-

HMBC (Heteronuclear Multiple Bond Correlation): This is critical. Look for long-range correlations from the N-H proton (if observable) to carbons C3 and C7a to definitively confirm the 1H tautomer. In the 2H tautomer, correlations from H3 to C7a and C4 would be expected.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity, for instance, between the furan protons and the indazole ring protons, helping to confirm the overall connectivity and conformation.

-

-

Data Analysis: Compare the observed chemical shifts, particularly for H3 and C7a, with established literature values for 1H- and 2H-indazoles to determine the predominant tautomer in each solvent.[4][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzenoid system of the 1H-indazole and the quinonoid system of the 2H-indazole possess distinct chromophores, leading to different absorption maxima (λmax).[15][16]

-

Expected Spectra: 1H-indazoles typically show benzenoid-type absorption bands. 2H-indazoles, with their extended quinonoid conjugation, are expected to exhibit a λmax at a longer wavelength (a bathochromic shift) compared to their 1H counterparts.

Protocol 2: UV-Vis Spectrophotometric Analysis

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of the compound in spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

-

Data Acquisition:

-

Scan a wavelength range from approximately 200 nm to 400 nm.

-

Use a solvent-filled cuvette as the reference.

-

Record the wavelength of maximum absorbance (λmax) for each solvent.

-

-

Data Analysis: Compare the λmax values. A significant red shift in λmax would be indicative of a higher population of the 2H tautomer. This data should be correlated with both NMR findings and computational predictions.[17]

Computational Chemistry: Predicting Stability and Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are an indispensable tool for corroborating experimental findings.[11][18] They provide quantitative estimates of the relative thermodynamic stabilities of tautomers and can predict spectroscopic properties.

Protocol 3: DFT-Based Computational Analysis

-

Structure Preparation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-furan-2-yl-indazole using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and with a solvent model (e.g., PCM) using a functional like B3LYP with a suitable basis set (e.g., 6-31G** or higher).[11][12]

-

The absence of imaginary frequencies confirms a true energy minimum.

-

Compare the zero-point corrected electronic energies (ΔE_ZPE) to determine the relative stability. The tautomer with the lower energy is predicted to be the more stable form.

-

-

Spectroscopic Prediction:

-

NMR: Use the optimized geometries to calculate NMR chemical shifts using the GIAO method. Compare the predicted shifts for H3 and other key nuclei with experimental data.

-

UV-Vis: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized structures to predict the electronic transition energies and corresponding λmax values.

-

Definitive Solid-State Structure: X-ray Crystallography

While solution-state methods characterize dynamic equilibria, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecular structure in the solid state.[19] This technique definitively determines bond lengths, bond angles, and, most importantly, the exact location of the hydrogen atom on the indazole nitrogen.

Protocol 4: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is to grow high-quality single crystals. This is often a process of systematic screening.

-

Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Screen a wide array of solvents and solvent/anti-solvent pairs (e.g., ethanol, ethyl acetate, hexane, dichloromethane).

-

-

Data Collection:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[20]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell and space group.

-

Solve the structure using direct or Patterson methods to generate an initial electron density map.[20]

-

Refine the structural model against the experimental data. The position of the N-H proton can typically be located in the difference Fourier map, confirming its attachment to either N1 or N2.

-

-

Causality and Interpretation: The resulting crystal structure provides irrefutable evidence of the preferred tautomeric form in the solid state. This outcome is governed by a combination of the intrinsic thermodynamic stability of the tautomer and the most favorable intermolecular interactions (e.g., hydrogen bonding, π-stacking) that maximize crystal lattice energy.

Conclusion

The characterization of tautomerism in 5-furan-2-yl-1H-indazole is a critical step in its journey from a chemical entity to a potential therapeutic agent. The 1H-tautomer is anticipated to be the more stable form, a hypothesis that can be rigorously tested through the integrated application of NMR and UV-Vis spectroscopy, validated by DFT calculations. For definitive proof, particularly in the solid state, single-crystal X-ray crystallography remains the gold standard. By employing the multi-faceted, self-validating workflow detailed in this guide, researchers and drug developers can establish a robust structural foundation, enabling confident progression into further pharmacological and toxicological evaluation.

References

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Available at: [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available at: [Link]

-

Synthesis of 3-[5-(Substituted Phenyl)-[8][12][21] Oxadiazol-2-yl]-1H-Indazole. (2019). Taylor & Francis Online. Available at: [Link]

-

Nakamura, A., & Kamiya, S. (1970). [Studies on prototropic tautomerism in nitrogen heterocyclic compounds. 3. A stereospecificity in the ring-chain tautomerism including lactam-NH of a phthalic hydrazide ring]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 90(9), 1069–1075. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (2016). ResearchGate. Available at: [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules (Basel, Switzerland), 11(6), 415–420. Available at: [Link]

-

Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (2015). ResearchGate. Available at: [Link]

-

Theoretical estimation of the annular tautomerism of indazoles. (2005). ResearchGate. Available at: [Link]

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (2021). ResearchGate. Available at: [Link]

-

Teixeira, C., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(5), 5553-5576. Available at: [Link]

-

The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Available at: [Link]

-

Stevens, M. F. G., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 696. Available at: [Link]

-

Prototropic tautomerism of heteroaromatic compounds. (1991). HETEROCYCLES, 32(2), 329. Available at: [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. Available at: [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. Available at: [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). Molecules. Available at: [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. (1963). Advances in Heterocyclic Chemistry. Available at: [Link]

-

Tautomer. (n.d.). Wikipedia. Retrieved from [Link]

-

Solomina, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(39), 24209-24212. Available at: [Link]

-

Tautomer. (n.d.). chemeurope.com. Retrieved from [Link]

-

UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. (2014). ResearchGate. Available at: [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2005). ResearchGate. Available at: [Link]

-

5-Furan-2yl[8][12][21]oxadiazole-2-thiol, 5-furan-2yl-4H[8][11][21] triazole-3-thiol and their thiol-thione tautomerism. (2005). PubMed. Available at: [Link]

-